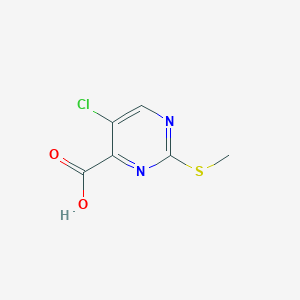

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPCYCDQJZTPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352401 | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61727-33-1 | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(methylsulphanyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its significant applications, particularly in the development of novel therapeutics. Furthermore, this guide illustrates the biological pathways in which its derivatives are active, providing crucial context for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 61727-33-1 , is a pyrimidine derivative recognized for its utility as a versatile building block in organic synthesis. Its unique arrangement of functional groups—a carboxylic acid, a methylthio ether, and a halogen substituent on a pyrimidine core—provides multiple reaction sites for chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 61727-33-1 |

| Molecular Formula | C₆H₅ClN₂O₂S |

| Molecular Weight | 204.63 g/mol |

| Appearance | Light yellow to orange powder/crystal |

| Melting Point | 170 °C (decomposes) |

| Purity | ≥97% (GC) |

| Storage Conditions | Room Temperature |

Table 2: Spectroscopic and Computational Data

| Identifier | Value |

| PubChem ID | 725711 |

| MDL Number | MFCD00173907 |

| InChI Key | SEPCYCDQJZTPHO-UHFFFAOYSA-N |

| SMILES | CSc1ncc(Cl)c(n1)C(=O)O |

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a representative laboratory-scale synthesis can be extrapolated from methodologies for analogous pyrimidine carboxylic acids. A common approach involves the cyclocondensation of a three-carbon component with S-methylisothiourea, followed by chlorination and hydrolysis.

Representative Synthesis Protocol

This protocol is a representative example based on established pyrimidine synthesis methodologies and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add S-methylisothiourea sulfate and diethyl ethoxymethylenemalonate.

-

Reflux the mixture for 6-8 hours.

-

After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with cold ethanol and then water, and dry under vacuum to yield ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate.

Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

-

In a well-ventilated fume hood, suspend the product from Step 1 in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated ester.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield this compound.

Purification and Analysis

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

-

Analysis: The purity of the final compound can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of:

-

GSK3β Inhibitors: Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. This compound is used in the synthesis of potent and selective GSK3β inhibitors.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are critical components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The pyrimidine scaffold of this compound is incorporated into novel NNRTIs.

Agrochemical Applications

In the agrochemical sector, this compound is a key intermediate for the development of:

-

Herbicides and Fungicides: The pyrimidine core is a common feature in many pesticides. Modifications to the structure of this compound can lead to the development of new and effective crop protection agents.

Signaling Pathways and Mechanisms of Action

The utility of this compound as a synthetic intermediate is highlighted by the biological functions of the molecules it helps create.

Inhibition of HIV Reverse Transcriptase

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) synthesized from this pyrimidine derivative act by binding to a non-competitive allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle.

Modulation of the Wnt/β-catenin Signaling Pathway

GSK3β is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibitors of GSK3β, synthesized using this compound, can prevent this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex organic molecules with significant biological activity. Its strategic importance in the development of pharmaceuticals, particularly in the areas of antiviral and kinase inhibitor research, underscores its value to the scientific community. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal and agrochemical research. Its unique molecular architecture, featuring a pyrimidine core functionalized with a chloro group, a methylthio ether, and a carboxylic acid, provides multiple reaction sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules, including herbicides, fungicides, and potential therapeutic agents such as GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for HIV treatment. This document provides a comprehensive overview of its known physicochemical properties, experimental considerations for its analysis, and its role as a synthetic intermediate.

Chemical Identity and Structure

This compound is a pyrimidine derivative with the chemical formula C₆H₅ClN₂O₂S. Its structure is characterized by a central pyrimidine ring, which imparts significant chemical and biological properties.

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 61727-33-1 | |

| Molecular Formula | C₆H₅ClN₂O₂S | |

| Molecular Weight | 204.63 g/mol | |

| Appearance | Light yellow to orange powder or crystal | |

| Melting Point | 165 - 170 °C (decomposes) | |

| Boiling Point | 396.4 ± 22.0 °C (Predicted) | |

| Density | 1.59 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol | |

| pKa | Data not available (Expected acidic pKa due to carboxylic acid) | - |

| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place |

Spectral Properties

Detailed spectral data is crucial for the identification and characterization of the compound. While specific spectra are proprietary, the expected characteristics based on the molecule's functional groups are described below.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons of the thioether group, typically in the 2-3 ppm range. The proton on the pyrimidine ring would appear as a singlet in the aromatic region. The carboxylic acid proton (COOH) is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for each of the six carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the highly deshielded region of 160-180 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, and the methyl carbon will be in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically from 2500 to 3300 cm⁻¹. A sharp, strong C=O (carbonyl) stretching absorption is expected around 1700 cm⁻¹. C-H, C=N, and C-Cl stretches would also be present in their characteristic regions.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). Fragmentation patterns would likely involve the loss of the carboxylic acid group (M-45) and other characteristic fragments.

Experimental Protocols & Workflows

While specific, detailed experimental protocols for determining the physicochemical properties of this exact compound are not publicly available, standard analytical chemistry procedures are employed. Its synthesis is generally achieved through multi-step organic reactions.

Generalized Synthetic Workflow

This compound is a synthetic intermediate. Its preparation involves the construction and functionalization of the pyrimidine ring. The following diagram illustrates a generalized workflow for its synthesis and purification, based on common organic chemistry practices for such heterocyclic compounds.

Caption: Generalized workflow for the synthesis and purification of the title compound.

Analytical Characterization Workflow

Once synthesized, the compound's identity, purity, and properties are confirmed using a suite of analytical techniques.

Caption: Standard workflow for the analytical characterization of the synthesized compound.

Role in Synthetic Chemistry

The primary value of this compound lies in its role as a versatile intermediate. Its functional groups serve as handles for constructing more complex molecules. It is a key intermediate in the synthesis of various agrochemicals, particularly herbicides, where it can inhibit specific plant enzymes. In pharmaceuticals, it is used to create compounds that target specific biological pathways.

The diagram below illustrates its logical role as a building block in the development of targeted inhibitors.

Caption: Role as an intermediate in the synthesis of targeted biological inhibitors.

Safety and Handling

According to safety data, this compound is classified as an irritant.

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system).

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.

This compound should be handled in a well-ventilated fume hood by trained personnel, following standard laboratory safety procedures.

Biological Activity of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: An In-depth Technical Guide

Disclaimer: Despite a comprehensive search of available scientific literature, there is a notable absence of specific, quantitative data regarding the intrinsic biological activity of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid. This compound is overwhelmingly cited as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals, rather than an end-product with characterized biological effects. This guide, therefore, summarizes its role as a precursor and highlights the activities of compounds derived from it, in lieu of direct data on the title compound.

Executive Summary

This compound is a key heterocyclic building block in medicinal and agricultural chemistry.[1][2] Its chemical structure, featuring a pyrimidine core with chloro, methylthio, and carboxylic acid functional groups, provides multiple reactive sites for the synthesis of more complex, biologically active molecules.[1] While there is mention of its potential for anti-inflammatory, antimicrobial, and anticancer properties, specific quantitative data to substantiate these claims for the parent compound are not available in the reviewed literature.[1] Its primary documented role is as a precursor in the synthesis of compounds targeting a range of biological targets, including Glycogen Synthase Kinase 3β (GSK3β) and HIV non-nucleoside reverse transcriptase, as well as in the development of herbicides.[3]

Role as a Synthetic Intermediate

The utility of this compound stems from its chemical versatility, allowing for modifications that lead to a diverse array of derivatives with significant biological activities.

Pharmaceutical Applications

This pyrimidine derivative is a documented starting material for the synthesis of inhibitors for key enzymes in disease pathways.

-

GSK3β Inhibitors: It is used as a synthetic intermediate in the preparation of GSK3β inhibitors.[3] GSK3β is a serine/threonine kinase implicated in various pathologies, including neurodegenerative diseases, bipolar disorder, and diabetes. The general mechanism of action for many GSK3β inhibitors involves competitive binding at the ATP-binding site of the enzyme.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The compound also serves as a precursor for the synthesis of NNRTIs, a class of antiretroviral drugs used in the treatment of HIV infection.[3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, thereby disrupting its catalytic activity.

Agrochemical Applications

In the field of agricultural chemistry, this compound is a crucial intermediate in the synthesis of herbicides.[1][2] Derivatives of this compound are designed to inhibit specific plant enzymes that are essential for growth, providing a mechanism for weed control.[1]

Biological Activities of Related Pyrimidine Derivatives

While direct data on the title compound is lacking, studies on structurally related pyrimidine derivatives provide insights into the potential biological activities that can be achieved through its chemical modification. A study on various pyrimidine and pyrimidopyrimidine derivatives has shown a broad spectrum of activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. It is important to note that these findings do not directly apply to this compound but illustrate the therapeutic potential of the pyrimidine scaffold.

Experimental Considerations (Hypothetical)

Should research on the direct biological activity of this compound be undertaken, the following experimental approaches would be relevant based on the activities of its derivatives.

General Workflow for Biological Activity Screening

The initial assessment of a novel compound typically follows a standardized workflow to identify potential therapeutic applications.

Caption: A generalized workflow for the biological evaluation of a chemical compound.

Conclusion

This compound is a molecule of significant interest in synthetic chemistry, serving as a foundational structure for the development of a wide range of biologically active compounds. While direct evidence of its own biological activity is not prominent in the current body of scientific literature, its role as a precursor to potent herbicides and inhibitors of critical enzymes like GSK3β and HIV reverse transcriptase is well-established. Future research may yet uncover intrinsic biological activities of this compound, but for now, its primary value lies in its utility as a versatile chemical building block for drug discovery and agrochemical development. Professionals in these fields can leverage its reactivity to generate novel derivatives with tailored biological profiles.

References

Unraveling the Biological Role of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid: A Review of Available Data

For Immediate Release

Shanghai, China – December 25, 2025 – An in-depth review of publicly available scientific literature and data reveals that 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is predominantly characterized as a versatile chemical intermediate for the synthesis of bioactive molecules in the pharmaceutical and agrochemical sectors. Despite its widespread use as a building block, detailed studies elucidating a specific mechanism of action for the compound itself are not available in the public domain.

This technical overview aims to consolidate the existing information for researchers, scientists, and drug development professionals, while clearly noting the absence of comprehensive biological studies on its intrinsic activity.

Physicochemical Properties and Synthetic Utility

This compound, with the CAS number 61727-33-1, is a pyrimidine derivative. Its chemical structure features a pyrimidine ring substituted with a chloro group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid at the 4-position. This arrangement of functional groups makes it a valuable precursor in organic synthesis.

| Property | Value |

| CAS Number | 61727-33-1 |

| Molecular Formula | C₆H₅ClN₂O₂S |

| Molecular Weight | 204.63 g/mol |

| Appearance | Light yellow to yellow to orange powder/crystal |

| Melting Point | 170 °C (decomposes) |

The primary application of this compound is as a synthetic intermediate. It is cited in chemical literature as a starting material for the preparation of:

-

GSK3β inhibitors [1]

-

Non-nucleoside reverse transcriptase inhibitors for potential HIV treatment [1]

-

Herbicides [2]

-

Covalent inhibitors [2]

Reported Biological Activities: An Overview

While comprehensive studies are lacking, some chemical suppliers and databases allude to potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One source, without citing primary literature, mentions cytotoxic effects against the MDA-MB-435 cancer cell line with an IC50 value in the low micromolar range and suggests a possible mechanism involving the modulation of microtubule dynamics leading to apoptosis. However, these claims could not be substantiated through a thorough search of peer-reviewed scientific journals and patent literature.

The absence of dedicated research on the compound's direct biological effects means that critical information, such as specific molecular targets, modulation of signaling pathways, and detailed experimental protocols and quantitative data (e.g., IC50, Ki values from studies on the compound itself), remains uncharacterized.

Use as a Synthetic Building Block: A Logical Workflow

The utility of this compound in synthetic chemistry stems from the reactivity of its functional groups. The carboxylic acid allows for amide bond formation, the chloro group can be displaced in nucleophilic aromatic substitution reactions, and the methylthio group can be oxidized or displaced. A generalized workflow for its use in the synthesis of more complex molecules is depicted below.

Conclusion

Based on an extensive review of available data, this compound is best understood as a chemical intermediate rather than a compound with a well-defined mechanism of action. The information regarding its potential intrinsic biological activities is sparse and not supported by accessible, peer-reviewed scientific studies. Therefore, a detailed technical guide on its core mechanism of action, including signaling pathways, quantitative data from direct assays, and experimental protocols, cannot be constructed at this time.

Future research may focus on the biological characterization of this compound to determine if it possesses any inherent pharmacological activity. However, for the present, its role remains firmly in the realm of synthetic chemistry as a valuable building block for the creation of novel bioactive molecules. The scientific community is encouraged to publish any data related to the direct biological effects of this compound to fill the current knowledge gap.

References

Spectroscopic and Structural Analysis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: A Technical Guide

This guide provides a detailed overview of the spectroscopic properties of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. The following sections present predicted and characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Appearance: Light yellow to orange powder or crystals[3]

-

Melting Point: Approximately 165-170 °C (with decomposition)[1][2][3]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and known spectral data for similar pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | br s | 1H | -COOH |

| ~8.9 | s | 1H | Pyrimidine H-6 |

| ~2.6 | s | 3H | -SCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~168 | Pyrimidine C-2 |

| ~160 | Pyrimidine C-4 |

| ~158 | Pyrimidine C-6 |

| ~120 | Pyrimidine C-5 |

| ~14 | -SCH₃ |

Table 3: Predicted IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| ~1550-1600 | Medium | C=N and C=C stretching (Pyrimidine ring) |

| ~1400-1450 | Medium | C-H bend |

| ~1200-1300 | Strong | C-O stretch |

| ~700-800 | Medium | C-Cl stretch |

| ~600-700 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 204/206 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 189/191 | Medium | [M - CH₃]⁺ |

| 159/161 | Medium | [M - COOH]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker 500 MHz)

-

Vortex mixer and/or sonicator

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Mix the sample using a vortex mixer or sonicator until the solid is completely dissolved.[6]

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]

-

Cap the NMR tube and label it clearly.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

-

Acquire a standard ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

After data collection, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Suitable solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., a GC-MS with an EI source or an LC-MS with an ESI source)[7][8]

Procedure (using LC-MS with Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.

-

Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

The sample is introduced into the mass spectrometer via a liquid chromatograph.

-

Set the mass spectrometer to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The data will show the mass-to-charge ratio of the molecular ion and any fragment ions.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the compound.

References

- 1. This compound CAS#: 61727-33-1 [m.chemicalbook.com]

- 2. 5-氯-2-(甲硫基)嘧啶-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 61727-33-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Solubility and Stability of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its utility as a synthetic intermediate is well-documented, particularly in the development of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for HIV infection.[3][4] A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its characterization, and presents logical workflows for these assessments. While specific quantitative data for this compound is limited in publicly available literature, this guide furnishes the necessary framework for its determination.

Chemical and Physical Properties

This compound is a solid, appearing as a light yellow to orange powder or crystal.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61727-33-1 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂S | [1] |

| Molecular Weight | 204.63 g/mol | [1] |

| Melting Point | 165-170 °C (decomposes) | [1][3] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in the literature. One source notes its solubility in methanol.[5] A structurally similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is reported to have very low aqueous solubility.[6] Given the structural similarities, a comparable limited aqueous solubility might be anticipated for the chloro-derivative.

To address this data gap, standardized experimental protocols for determining both kinetic and thermodynamic solubility are detailed in Section 4. The following table is provided as a template for summarizing experimentally determined solubility data.

| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Method |

| Water | 25 | 7.4 | Data Not Available | Thermodynamic |

| Phosphate Buffered Saline (PBS) | 37 | 7.4 | Data Not Available | Thermodynamic |

| 0.1 N HCl | 37 | 1.2 | Data Not Available | Thermodynamic |

| Methanol | 25 | N/A | Data Not Available | Thermodynamic |

| Ethanol | 25 | N/A | Data Not Available | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data Not Available | Thermodynamic |

| Acetonitrile | 25 | N/A | Data Not Available | Thermodynamic |

| Aqueous Buffer (for Kinetic) | 25 | 7.4 | Data Not Available | Kinetic |

Stability Profile

The following table outlines the recommended conditions for forced degradation studies and serves as a template for reporting the results. The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are challenged without being overwhelmed by degradation products.[3][9]

| Stress Condition | Reagent/Condition Details | Time Points | % Degradation | Major Degradants Formed |

| Acid Hydrolysis | 0.1 N HCl, heated (e.g., 80°C) | e.g., 2, 6, 12, 24 hours | Data Not Available | Data Not Available |

| Base Hydrolysis | 0.1 N NaOH, heated (e.g., 80°C) | e.g., 2, 6, 12, 24 hours | Data Not Available | Data Not Available |

| Oxidative | 3% H₂O₂, room temperature | e.g., 2, 6, 12, 24 hours | Data Not Available | Data Not Available |

| Thermal | Dry Heat (e.g., 105°C) | e.g., 24, 48, 72 hours | Data Not Available | Data Not Available |

| Photolytic | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) | As per ICH guidelines | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic (Equilibrium) Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-72 hours).[10][11]

-

Periodically sample the supernatant, ensuring to filter (using a low-binding filter) or centrifuge to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Equilibrium is reached when consecutive measurements show no significant change in concentration.[11]

Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous buffer.[12][13]

Protocol:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4).

-

Mix and incubate at room temperature for a defined period (e.g., 1.5-2 hours).

-

Separate the precipitated material from the solution by filtration through a filter plate.

-

Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard curve.[12]

Forced Degradation Studies

These studies are performed to identify potential degradation products and pathways under various stress conditions, in line with ICH guideline Q1A(R2).[3][7]

General Procedure: A solution of this compound at a known concentration (e.g., 1 mg/mL) is prepared in a suitable solvent. This solution is then subjected to the following stress conditions. Samples are taken at various time points and analyzed by a stability-indicating HPLC method.

-

Acid Hydrolysis: The compound solution is mixed with an equal volume of an acid solution (e.g., 0.1 N or 1 N HCl) and heated (e.g., at 80°C).

-

Base Hydrolysis: The compound solution is mixed with an equal volume of a basic solution (e.g., 0.1 N or 1 N NaOH) and heated (e.g., at 80°C).

-

Oxidative Degradation: The compound solution is treated with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat in a temperature-controlled oven (e.g., 105°C).

-

Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[7] A dark control sample should be stored under the same conditions but protected from light.

Visualizations

The following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. chemimpex.com [chemimpex.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. This compound | 61727-33-1 [chemicalbook.com]

- 5. This compound CAS#: 61727-33-1 [m.chemicalbook.com]

- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijcrt.org [ijcrt.org]

- 9. youtube.com [youtube.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. who.int [who.int]

- 12. pharmatutor.org [pharmatutor.org]

- 13. benchchem.com [benchchem.com]

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and agrochemical research.[1][2] Its unique trifunctionalized pyrimidine scaffold, featuring a reactive chlorine atom, a methylthio group, and a carboxylic acid moiety, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, known biological targets of its derivatives, and potential applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 61727-33-1 | [1][3] |

| Molecular Formula | C₆H₅ClN₂O₂S | [1][3] |

| Molecular Weight | 204.63 g/mol | [1][3] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| Melting Point | 165 - 170 °C (decomposes) | [1][3] |

| Purity | ≥ 95-97% (GC) | [1] |

| Solubility | Soluble in Methanol | [3] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is sparse, a plausible and commonly employed synthetic strategy can be inferred from the preparation of its ethyl ester, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This involves a two-step process: the initial formation of a 4-hydroxypyrimidine intermediate followed by a chlorination step.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This step involves the cyclocondensation of S-methylisothiourea with diethyl 2-(ethoxymethylene)malonate in the presence of a base.

-

Reagents: S-methylisothiourea sulfate, Diethyl 2-(ethoxymethylene)malonate, Sodium ethoxide, Ethanol.

-

Procedure: To a solution of sodium ethoxide in absolute ethanol, S-methylisothiourea sulfate is added portion-wise at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of diethyl 2-(ethoxymethylene)malonate. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

Step 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

The intermediate from Step 1 is chlorinated using a suitable agent, such as phosphorus oxychloride.

-

Reagents: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, Phosphorus oxychloride (POCl₃), an organic base (e.g., triethylamine or N,N-dimethylaniline), and a non-polar solvent (e.g., toluene or chloroform).[4]

-

Procedure: A mixture of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate and the organic base in the chosen solvent is prepared. Phosphorus oxychloride is added dropwise to this mixture at 0-5 °C.[4] The reaction is then heated to reflux for 2-4 hours.[4] After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which can be further purified by recrystallization or column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reagents: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a base (e.g., NaOH or KOH) or an acid (e.g., HCl), a suitable solvent (e.g., a mixture of water and an alcohol).

-

Procedure (Base Hydrolysis): The ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Biological Relevance and Applications in Drug Discovery

This compound is primarily utilized as a scaffold for the development of potent inhibitors of key biological targets, particularly in the fields of oncology and virology.[3][5]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

This compound serves as a synthetic intermediate in the preparation of GSK-3β inhibitors.[3][5] GSK-3β is a serine/threonine kinase that is a key regulator in numerous cellular processes. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and cancer.

Wnt/β-catenin Signaling Pathway:

GSK-3β plays a crucial role in the canonical Wnt signaling pathway by phosphorylating β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival.

Caption: Role of GSK-3β inhibitors in the Wnt/β-catenin signaling pathway.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV

This compound is also a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV infection.[3][5] HIV reverse transcriptase is a viral enzyme essential for the replication of the HIV genome.

Mechanism of HIV Reverse Transcription Inhibition:

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of the viral RNA genome into double-stranded DNA. This ultimately blocks the viral replication cycle.

Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Quantitative Data

A comprehensive search of the scientific literature and patent databases did not yield specific quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound itself. This is consistent with its primary role as a synthetic intermediate. The biological activity is typically reported for the final, more complex molecules derived from this scaffold. Researchers are encouraged to use this compound as a starting material for the synthesis of novel derivatives and to perform subsequent biological evaluations to determine their potency and efficacy.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound CAS#: 61727-33-1 [m.chemicalbook.com]

- 4. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 5. This compound | 61727-33-1 [chemicalbook.com]

Methodological & Application

Synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is a three-step process starting from commercially available starting materials.

Introduction

This compound is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core with chloro, methylthio, and carboxylic acid functionalities, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex bioactive molecules. This protocol outlines a reliable and reproducible method for its laboratory-scale preparation.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step sequence:

-

Condensation: Reaction of S-methylisothiourea sulfate and diethyl ethoxymethylene malonate to form Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

-

Chlorination: Conversion of the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃) to yield Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This step involves the cyclocondensation of S-methylisothiourea with diethyl ethoxymethylene malonate.

Materials:

-

S-methylisothiourea sulfate

-

Diethyl ethoxymethylene malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Glacial acetic acid

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir the mixture until the solid dissolves.

-

Add diethyl ethoxymethylene malonate (1.0 equivalent) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Neutralize the reaction mixture by the slow addition of glacial acetic acid until a precipitate forms.

-

Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

-

Dry the solid under vacuum to obtain Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

Step 2: Synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

This step involves the chlorination of the pyrimidine ring using phosphorus oxychloride.

Materials:

-

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst)

-

Toluene

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a fume hood, suspend Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add phosphorus oxychloride (3.0-5.0 equivalents) to the suspension.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Ice bath

Procedure:

-

Dissolve Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the flask.

-

Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 40-50 °C for 2-4 hours to expedite the hydrolysis. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the expected yields and key physical properties of the synthesized compounds.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) | Melting Point (°C) |

| 1 | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | C₈H₁₀N₂O₃S | 214.24 | White to off-white solid | 75-85 | 180-184 |

| 2 | Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | C₈H₉ClN₂O₂S | 232.69 | Yellowish solid | 80-90 | 58-62 |

| 3 | This compound | C₆H₅ClN₂O₂S | 204.63 | Light yellow powder | 85-95 | 168-172 (dec.) |

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway.

Caption: Three-step synthesis of this compound.

Logical Relationship of Key Steps

This diagram shows the logical progression of the synthesis.

Caption: Logical flow of the synthesis from starting materials to the final product.

Application Notes and Protocols for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a versatile building block in the development of novel bioactive molecules. The following sections detail its application in the synthesis of potential herbicides, Glycogen Synthase Kinase-3β (GSK3β) inhibitors, and non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs), complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Overview of this compound

This compound is a highly functionalized pyrimidine derivative that serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its chemical structure, featuring a carboxylic acid, a chloro substituent, and a methylthio group, offers multiple points for chemical modification, making it an invaluable tool for medicinal chemists and researchers in agrochemical science.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂S |

| Molecular Weight | 204.63 g/mol |

| Appearance | Light yellow to orange powder/crystal |

| Melting Point | 165-170 °C (decomposes) |

| CAS Number | 61727-33-1 |

Application in Herbicide Synthesis

Derivatives of this compound have shown potential as herbicidal agents. The pyrimidine scaffold is a common feature in many commercial herbicides, and modifications of this core structure can lead to the development of new compounds with improved efficacy and selectivity. A common synthetic route involves the amidation of the carboxylic acid group to form N-aryl pyrimidine-4-carboxamides.

Experimental Protocol: Synthesis of N-Aryl-5-chloro-2-(methylthio)pyrimidine-4-carboxamide

This protocol describes a general method for the amide coupling of this compound with various anilines to produce potential herbicidal compounds.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline, 3,4-dichloroaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile (0.1 M) at room temperature, add the substituted aniline (1.1 eq), EDC (1.2 eq), HOBt (0.1 eq), and a catalytic amount of DMAP.

-

Add DIPEA (2.0 eq) to the mixture and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-5-chloro-2-(methylthio)pyrimidine-4-carboxamide.

Quantitative Data (Exemplary):

| Aniline Derivative | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI) m/z |

| 4-chloroaniline | N-(4-chlorophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide | 75 | 8.65 (s, 1H), 8.10 (s, 1H), 7.65 (d, J=8.8 Hz, 2H), 7.35 (d, J=8.8 Hz, 2H), 2.60 (s, 3H) | 328.0 [M+H]⁺ |

| 3,4-dichloroaniline | N-(3,4-dichlorophenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide | 72 | 8.70 (s, 1H), 8.15 (s, 1H), 7.85 (d, J=2.4 Hz, 1H), 7.60 (dd, J=8.8, 2.4 Hz, 1H), 7.40 (d, J=8.8 Hz, 1H), 2.62 (s, 3H) | 362.0 [M+H]⁺ |

Experimental Workflow:

Caption: Workflow for the synthesis of N-aryl pyrimidine-4-carboxamides.

Application in the Synthesis of GSK3β Inhibitors

Glycogen synthase kinase-3β (GSK3β) is a key enzyme in several signaling pathways, and its dysregulation is implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Pyrimidine-based compounds have been identified as potent and selective inhibitors of GSK3β. This compound can be utilized as a scaffold to synthesize novel GSK3β inhibitors.

Experimental Protocol: Synthesis of a Pyrimidine-based GSK3β Inhibitor Intermediate

This protocol outlines the synthesis of an amide intermediate, which is a common step in the elaboration of more complex GSK3β inhibitors.

Materials:

-

This compound

-

A suitable amine (e.g., 4-aminopyridine)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Dissolve this compound (1.0 eq) and the amine (1.1 eq) in DMF (0.2 M).

-

Add BOP reagent (1.2 eq) and triethylamine (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by trituration with diethyl ether or by column chromatography on silica gel to yield the desired amide intermediate.

Quantitative Data (Exemplary):

| Amine | Product | Yield (%) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | MS (ESI) m/z |

| 4-aminopyridine | N-(pyridin-4-yl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide | 85 | 10.85 (s, 1H), 8.60 (s, 1H), 8.50 (d, J=6.0 Hz, 2H), 7.80 (d, J=6.0 Hz, 2H), 2.60 (s, 3H) | 281.0 [M+H]⁺ |

Signaling Pathway: GSK3β Inhibition

Caption: Simplified Wnt signaling pathway showing GSK3β inhibition.

Application in the Synthesis of Non-Nucleoside HIV Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. Pyrimidine derivatives have been extensively explored as NNRTIs.

Experimental Protocol: Synthesis of a Pyrimidine-based NNRTI Precursor

This protocol describes the synthesis of a key intermediate that can be further elaborated to produce potent NNRTIs.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

A suitable aromatic amine (e.g., 2,6-dimethylaniline)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of this compound (1.0 eq) in DCM (0.2 M), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

-

Reflux the mixture for 2-4 hours. After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in DCM and add the aromatic amine (1.1 eq) and pyridine (1.5 eq).

-

Stir the reaction at room temperature for 4-8 hours.

-

Wash the reaction mixture with water and saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel to obtain the desired amide precursor.

Quantitative Data (Exemplary):

| Aromatic Amine | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI) m/z |

| 2,6-dimethylaniline | N-(2,6-dimethylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide | 80 | 8.62 (s, 1H), 7.85 (s, 1H), 7.15 (s, 3H), 2.60 (s, 3H), 2.25 (s, 6H) | 308.1 [M+H]⁺ |

Signaling Pathway: HIV Reverse Transcriptase Inhibition

Caption: Simplified mechanism of HIV reverse transcriptase inhibition by NNRTIs.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory under appropriate safety precautions. The yields and spectral data are exemplary and may vary depending on the specific substrates and reaction conditions used.

Applications of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a reactive carboxylic acid group, a modifiable methylthio group, and a chloro substituent, provides multiple points for chemical elaboration. This allows for the generation of diverse compound libraries targeting a range of biological pathways. This document provides detailed application notes and experimental protocols for the use of this scaffold in the development of Glycogen Synthase Kinase 3β (GSK3β) inhibitors and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Application 1: Development of GSK3β Inhibitors for Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer.[1][2] Glycogen Synthase Kinase 3β (GSK3β) is a key negative regulator of this pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3β leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes.[3][4] Pyrimidine derivatives have been identified as potent inhibitors of the Wnt signaling pathway.[1]

Experimental Protocol: Synthesis of a Candidate GSK3β Inhibitor via Amide Coupling

This protocol describes the synthesis of a hypothetical pyrimidine-based GSK3β inhibitor from this compound and a primary amine via an amide coupling reaction.[5]

Materials:

-

This compound

-

Amine of interest (R-NH2)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or other coupling additives

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

-

Add the primary amine (R-NH2, 1.1 equivalents) and the coupling additive (e.g., HOBt, 1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the coupling reagent (e.g., DCC or DIC, 1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the urea byproduct.

-

Wash the filtrate with a saturated aqueous solution of NaHCO3, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired amide.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Caption: Inhibition of GSK3β by pyrimidine derivatives leads to β-catenin stabilization.

Application 2: Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for Anti-HIV Therapy

HIV-1 Reverse Transcriptase (RT) is a key enzyme in the replication cycle of the human immunodeficiency virus. [6][7]Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its polymerase activity. [6][8]Pyrimidine derivatives have been explored as scaffolds for the development of potent NNRTIs. [9][10]

Experimental Protocol: Synthesis of a Candidate NNRTI

The synthesis of NNRTI candidates from this compound can be achieved through various synthetic routes. A common approach involves the modification of the carboxylic acid and the chloro and methylthio groups to introduce moieties known to interact with the NNRTI binding pocket. For instance, the carboxylic acid can be converted to an amide, and the chloro and methylthio groups can be substituted via nucleophilic aromatic substitution reactions.

Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is based on commercially available colorimetric RT assay kits.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A)-coated microplate (template)

-

Oligo(dT) primer

-

Biotin-dUTP and Digoxigenin-dUTP

-

dATP, dCTP, dGTP, dTTP

-

Anti-digoxigenin-peroxidase (POD) antibody

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution (e.g., 1% SDS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer. Include a known NNRTI as a positive control and a solvent-only control.

-

To each well of the poly(A) coated microplate, add 20 µL of the diluted test compound or control.

-

Prepare a reaction mixture containing oligo(dT) primer, dNTPs, biotin-dUTP, and digoxigenin-dUTP in assay buffer. Add 20 µL of this mixture to each well.

-

Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 RT to each well. Include a no-enzyme control (blank).

-

Incubate the plate at 37°C for 1 to 2 hours.

-

Wash the plate three times with wash buffer to remove unincorporated nucleotides.

-

Add 100 µL of a diluted anti-digoxigenin-POD antibody solution to each well and incubate at 37°C for 1 hour.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the peroxidase substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Diagram: HIV-1 Reverse Transcriptase Inhibition Workflow

Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data for novel compounds derived from this compound. Actual values would be determined experimentally.

| Compound ID | Target | Assay Type | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| GSK3β Inhibitors | |||||

| Pyrimidine-Amide-1 | GSK3β | Luminescence | Data to be determined | Data to be determined | Data to be determined |

| Pyrimidine-Amide-2 | GSK3β | Luminescence | Data to be determined | Data to be determined | Data to be determined |

| NNRTIs | |||||

| Pyrimidine-NNRTI-1 | HIV-1 RT | Colorimetric | Data to be determined | Data to be determined | Data to be determined |

| Pyrimidine-NNRTI-2 | HIV-1 RT | Colorimetric | Data to be determined | Data to be determined | Data to be determined |

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive molecules in medicinal chemistry. Its utility in constructing inhibitors of key therapeutic targets such as GSK3β and HIV-1 Reverse Transcriptase highlights its importance in drug discovery and development. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the potential of this scaffold in their own research endeavors.

References

- 1. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic Inhibition of β-Catenin With Pyrvinium Inhibits Murine and Human Models of Wilms Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hepatochem.com [hepatochem.com]

- 6. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel inhibitors of HIV-1 reverse transcriptase through virtual screening of experimental and theoretical ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Nonnucleoside HIV-1 reverse transcriptase inhibitors; part 3. Synthesis and antiviral activity of 5-alkyl-2-[(aryl and alkyloxyl-carbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic intermediate pivotal in the development of modern agrochemicals.[1][2] Its unique structural features, including a reactive carboxylic acid group, a displaceable chlorine atom, and a modifiable methylthio group, make it an ideal scaffold for the synthesis of a diverse range of potent herbicides and fungicides.[1] The pyrimidine core is a well-established pharmacophore in agrochemistry, known to interact with various biological targets in weeds and pathogenic fungi. Agrochemicals derived from this intermediate often exhibit high efficacy, selectivity, and favorable environmental profiles. This document provides detailed application notes, experimental protocols, and an overview of the biological activities of agrochemicals synthesized from this key intermediate.

Application in Herbicide Synthesis: Targeting Essential Amino Acid Biosynthesis

Derivatives of this compound have been successfully utilized to synthesize herbicides that inhibit essential enzymes in the branched-chain amino acid biosynthesis pathway, a mode of action known for its high efficacy and selectivity.[3][4] A prominent class of herbicides developed from this intermediate are the pyrimidinylsulfonamides, which are potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

Signaling Pathway: Acetolactate Synthase (ALS) Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine-based herbicides.

Experimental Protocol: Synthesis of a Pyrimidinylsulfonamide Herbicide

This protocol describes a representative synthesis of a herbicidal pyrimidinylsulfonamide from this compound.

Step 1: Synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carboxamide

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

-

Activation: Add oxalyl chloride (1.2 eq) dropwise to the suspension at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Amidation: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide (2.0 eq) in water dropwise.

-

Work-up: Stir the reaction mixture for an additional hour at room temperature. Dilute with water and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-Chloro-2-(methylthio)pyrimidine-4-carboxamide.

Step 2: Synthesis of 2-Amino-N-((5-chloro-2-(methylthio)pyrimidin-4-yl)carbonyl)benzenesulfonamide

-